molecular formula C10H16O3 B083034 Ethyl 4-methyl-2-oxocyclohexanecarboxylate CAS No. 13537-82-1

Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Cat. No. B083034
CAS RN: 13537-82-1
M. Wt: 184.23 g/mol
InChI Key: FFVHHWOJYFCNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a chemical compound utilized in organic synthesis and research. While specific literature directly addressing this compound is limited, its structural and chemical properties can be inferred from related compounds and general organic chemistry principles.

Synthesis Analysis

The synthesis of related ethyl cyclohexanecarboxylate derivatives typically involves multicomponent reactions, including condensation processes. For instance, a compound with a similar structure, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, was synthesized via a three-component condensation, demonstrating a typical method for synthesizing complex cyclohexanecarboxylate esters (Kurbanova et al., 2019).

Molecular Structure Analysis

Molecular structure studies are essential for understanding the reactivity and properties of chemical compounds. For example, similar compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been analyzed using X-ray diffraction, providing insights into their crystal and molecular structures (Kaur et al., 2012).

Chemical Reactions and Properties

Cyclohexanecarboxylates can undergo various chemical reactions, including oxidation and rearrangement. The oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates, for instance, results in different products depending on the structure, indicating the significant impact of stereochemistry on chemical behavior (Sato et al., 1977).

Scientific Research Applications

  • Oxidation Reactions : Sato et al. (1977) investigated the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide, revealing the formation of dione derivatives and bromocyclohexenones under different conditions (Sato, Inoue, Hirayama, & Ohashi, 1977).

  • Catalytic Coupling Reactions : Lv and Bao (2007) described the use of ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions. This facilitated the synthesis of a variety of products like N-arylamides and aryl ethers under mild conditions (Lv & Bao, 2007).

  • Baeyer-Villiger Oxidation : A study by Hubert and Starcher (1968) on the Baeyer-Villiger oxidation of ethyl 2-oxocyclohexanecarboxylate provided insights into the formation of hexanolides and other derivatives (Hubert & Starcher, 1968).

  • Electrocatalytic Reduction : Mubarak, Barker, and Peters (2007) explored the catalytic reduction of ethyl 1-(3-halopropyl)-2-oxocyclohexanecarboxylate using nickel(I) salen, leading to the formation of ring-expanded products (Mubarak, Barker, & Peters, 2007).

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) reported a phosphine-catalyzed [4 + 2] annulation using ethyl 2-(substituted-methyl)-2,3-butadienoates, resulting in the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Pesticide Synthesis : Shan (2011) described the synthetic process of the novel pesticide chromafenozide, using ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate as a primary material (Shan, 2011).

  • Stereochemistry in Michael Condensation : Horii et al. (1968) studied the stereochemistry of ethyl 2-oxocyclohexanecarboxylate in Michael condensation reactions, contributing to the understanding of stereospecific reactions (Horii, Imanishi, Kim, & Ninomiya, 1968).

  • Dehydrogenation to Phenol : Politano et al. (2021) reported the conversion of ethyl 2-oxocyclohexanecarboxylate to ethyl salicylate using an oxoammonium salt. This expanded the scope of oxoammonium salts in oxidative functionalization processes (Politano, Brydon, Nandi, & Leadbeater, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also slightly toxic and highly flammable .

Future Directions

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . This suggests that it could have significant future applications in the medical field.

Relevant Papers The relevant papers retrieved include a paper on the properties, applications, and safety of Ethyl 4-oxocyclohexanecarboxylate , and a paper on the preparation of dopamine agonists .

properties

IUPAC Name

ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHHWOJYFCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928978
Record name Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-oxocyclohexanecarboxylate

CAS RN

13537-82-1
Record name Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13537-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13537-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2M3GXD5L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Citations

For This Compound
9
Citations
P Crabbé, E Díaz, J Haro, G Pérez… - Journal of the …, 1972 - pubs.rsc.org
… Compound (6a) was identified by an independent synthesis involving treatment of ethyl 4-methyl-2-oxocyclohexanecarboxylate with benzoylmethylene(triphenyl)phosphorane. In …
Number of citations: 0 pubs.rsc.org
EJ Eisenbraun, PG Hanel, KS Schorno… - The Journal of …, 1967 - ACS Publications
… (+)-Ethyl 4-Methyl-2-oxocyclohexanecarboxylate (10b) from 8 via Pa and 27.—The … , and at this temperature, 341 g of ethyl 4-methyl-2oxocyclohexanecarboxylate (10b) was …
Number of citations: 2 pubs.acs.org
N Seo, H Son, Y Kim, IA Guzei, P Kang, SH Choi - Organic Letters, 2023 - ACS Publications
… The two β-amino acids were synthesized from racemic ethyl 4-methyl-2-oxocyclohexanecarboxylate by a method modified from the previous synthesis of cis,cis-mACHC. (9) The two …
Number of citations: 4 pubs.acs.org
MH Rhee, Z Vogel, J Barg, M Bayewitch… - Journal of medicinal …, 1997 - ACS Publications
Several derivatives of cannabinol and the 1,1-dimethylheptyl homolog (DMH) of cannabinol were prepared and assayed for binding to the brain and the peripheral cannabinoid …
Number of citations: 252 pubs.acs.org
DF Downing - Quarterly Reviews, Chemical Society, 1962 - pubs.rsc.org
Apsychotomimetic* drug may be defined as one which will consistently produce changes in thought, perception, and mood, occurring alone or in concert, without causing major …
Number of citations: 49 pubs.rsc.org
OA Attanasi, L De Crescentini, G Favi, P Filippone… - Tetrahedron, 2008 - Elsevier
… Ethyl 2-oxocyclopentanecarboxylate, ethyl 2-oxocyclohexanecarboxylate, ethyl 4-methyl-2-oxocyclohexanecarboxylate, methyl 2-oxocycloeptanecarboxylate, ethyl 2-…
Number of citations: 20 www.sciencedirect.com
JF Debardeleben, RW Jenkins… - Journal of Labelled …, 1969 - Wiley Online Library
The synthesis of 14 C‐labeled menthol was accomplished by preparation of 14 C‐labeled (±) pulegone. Catalytic hydrogenation and chemical reduction converted (±) pulegone to the …
PG Hanel - 1966 - shareok.org
… The major fraction (72-74/1.4 mm.) gave an infrared spectrum corresponding closely to that of ethyl 4-methyl-2-oxocyclohexanecarboxylate (XLVIb). However, gas chromatography …
Number of citations: 0 shareok.org
KS Schorno - 1967 - shareok.org
… The synthesis of (±)pulegone in 1956 by Black, Buchanan, and Jarvie44 provided evidence, enroute, for the structure of (±)ethyl 4-methyl-2-oxocyclohexanecarboxylate (148b). The …
Number of citations: 2 shareok.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.